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Application Notes: c-Met Degradation Assay Using PROTAC c-Met Degrader-3

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Compound of Interest		
Compound Name:	PROTAC c-Met degrader-3	
Cat. No.:	B15543170	Get Quote

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Its aberrant activation, through mutation, amplification, or overexpression, is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime therapeutic target.[1][3][4] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific target proteins.[5] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker to connect the two.[6] This ternary complex formation facilitates the ubiquitination of the POI, marking it for destruction by the ubiquitin-proteasome system.[6][7][8]

PROTAC c-Met degrader-3 (also known as Compound 22b) is a potent and specific degrader of the c-Met protein.[9][10] It functions by linking a c-Met targeting ligand to a ligand for the Cereblon (CRBN) E3 ligase, thereby inducing the selective degradation of c-Met.[9][10] Unlike traditional kinase inhibitors that only block protein function, PROTACs lead to the physical removal of the target protein, offering the potential for a more profound and sustained therapeutic response and a way to overcome inhibitor resistance.[5][6]

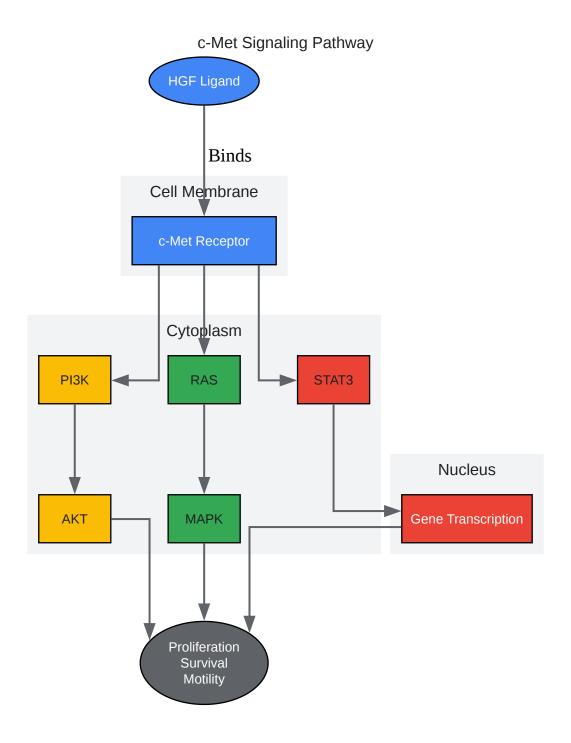
These application notes provide detailed protocols for assessing the efficacy of **PROTAC c-Met degrader-3** in cultured cells by quantifying c-Met protein degradation via Western Blot and evaluating its downstream effect on cell viability.



Signaling Pathway and Mechanism of Action

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating multiple downstream signaling cascades.[4][11] Key pathways include the PI3K/AKT axis, primarily responsible for cell survival, and the RAS/MAPK cascade, which drives proliferation.[2][4] The STAT3 pathway is also activated, contributing to tubulogenesis and invasion.[2] **PROTAC c-Met degrader-3** hijacks the cell's ubiquitin-proteasome system to eliminate c-Met, thereby shutting down these oncogenic signaling pathways.





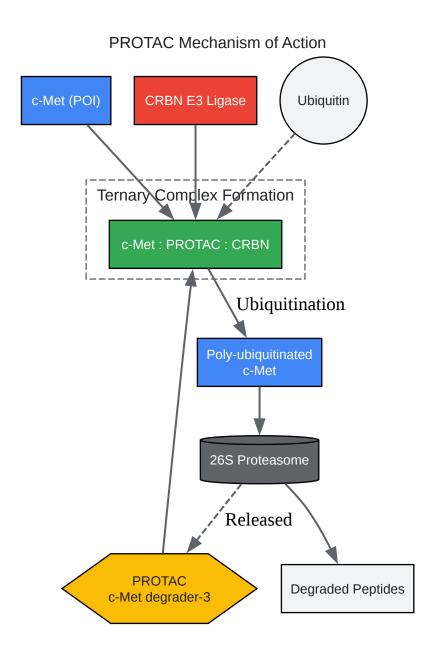
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Caption: The c-Met signaling cascade initiated by HGF binding.

The PROTAC-mediated degradation process is a catalytic cycle. The PROTAC first binds to both the c-Met protein and the CRBN E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to c-Met. The poly-ubiquitinated c-Met is



then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released to induce the degradation of another c-Met protein.



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Caption: PROTAC-mediated degradation of c-Met via the ubiquitin-proteasome system.

Quantitative Data

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀), representing the concentration at which 50% of the target protein is degraded, and its



maximum degradation (D_{max}). The functional consequence is often measured by the half-maximal inhibitory concentration (IC₅₀) in cell viability assays.

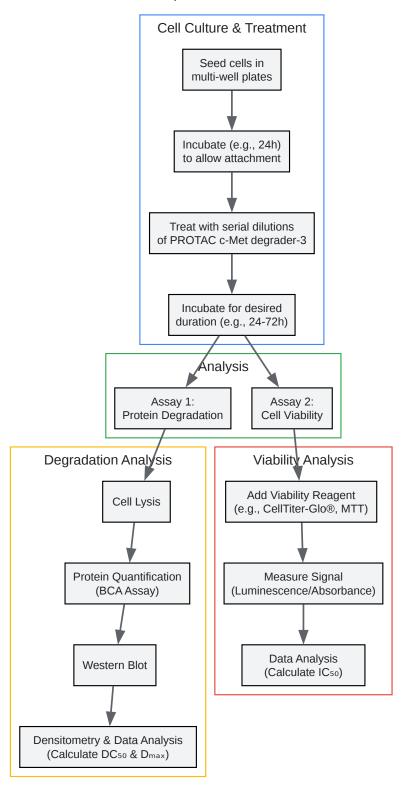
Compound	Cell Line	Assay	Metric	Value	Reference
PROTAC c- Met degrader-3	EBC-1	Degradation	DC50	0.59 nM	[9][10][12]
PROTAC c- Met degrader-1	MKN-45	Degradation	DC50	6.21 nM	[13]
PROTAC c- Met degrader-1	MKN-45	Viability	IC50	4.37 nM	[13]

Experimental Workflow

A typical experiment to assess PROTAC efficacy involves treating cultured cancer cells, followed by protein level analysis and functional assays. The workflow ensures a systematic evaluation from target engagement to cellular outcome.



General Experimental Workflow



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References

- 1. An overview of the c-MET signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. c-MET [stage.abbviescience.com]
- 5. thno.org [thno.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC c-Met degrader-3 Immunomart [immunomart.com]
- 13. PROTAC c-Met degrader-1 | PROTACs | 3056647-52-7 | Invivochem [invivochem.com]
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